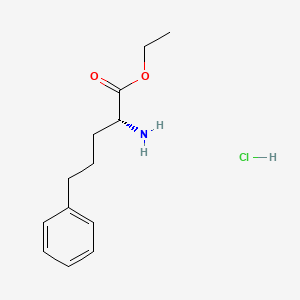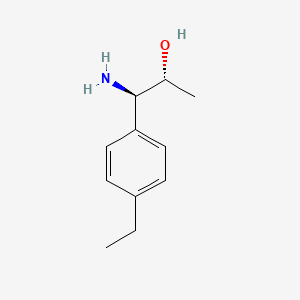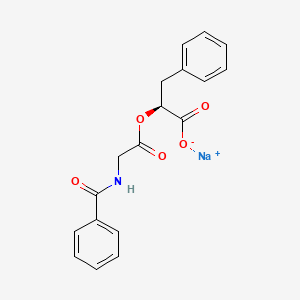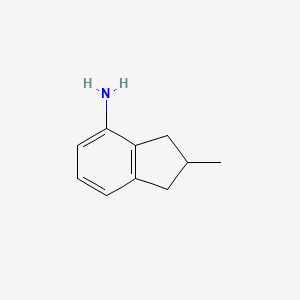
Ethyl (R)-2-amino-5-phenylpentanoate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-amino-5-phenylpentanoate HCl is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-5-phenylpentanoate HCl typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of Ethyl ®-2-amino-5-phenylpentanoate HCl may involve more efficient and scalable methods. For instance, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate as a solvent has been identified as a sustainable and efficient method for esterification . This method offers advantages such as milder reaction conditions and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-amino-5-phenylpentanoate HCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl ®-2-amino-5-phenylpentanoate HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Ethyl ®-2-amino-5-phenylpentanoate HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-phenylpropanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-4-phenylbutanoate: Similar structure but with a different carbon chain length.
Ethyl 2-amino-6-phenylhexanoate: Similar structure but with a longer carbon chain.
Uniqueness
Ethyl ®-2-amino-5-phenylpentanoate HCl is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group. This combination of functional groups and chain length imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H20ClNO2 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10,14H2,1H3;1H/t12-;/m1./s1 |
Clave InChI |
WOOKDZRTHXBTJE-UTONKHPSSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |
SMILES canónico |
CCOC(=O)C(CCCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)


![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)

![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)



![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)

